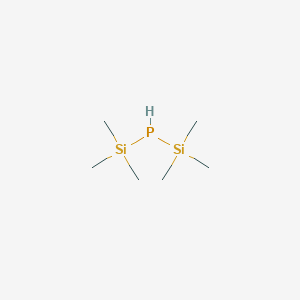

Phosphine, bis(trimethylsilyl)-

Vue d'ensemble

Description

Phosphine, bis(trimethylsilyl)- is an organophosphorus compound . It is a colorless liquid that ignites in air and hydrolyses readily .

Synthesis Analysis

The synthesis of tertiary phosphines, such as Phosphine, bis(trimethylsilyl)-, has been a topic of research. Various synthetic approaches have been used, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . There are also video tutorials available online that illustrate the synthesis process .Molecular Structure Analysis

The molecular formula of Phosphine, bis(trimethylsilyl)- is C6H19PSi2 . The average mass is 210.359 Da and the monoisotopic mass is 210.066116 Da .Chemical Reactions Analysis

Phosphine, bis(trimethylsilyl)- is known to hydrolyze to give phosphine . It also reacts with certain acyl chlorides to give phosphaalkynes . Another reaction involves bis(trimethylsiloxy)phosphine with trimethylallylsilane .Physical And Chemical Properties Analysis

Phosphine, bis(trimethylsilyl)- is a colorless liquid that ignites in air and hydrolyses readily . More detailed physical and chemical properties would require specific experimental data.Applications De Recherche Scientifique

Oxidation and Synthetic Applications

Bis(trimethylsilyl)peroxide is known for oxidizing phosphines to oxyphosphoryl derivatives, retaining the configuration at the phosphorus atom. This process is highly useful for synthetic applications due to its high yields and stereoselectivities (Wozniak, Kowalski, & Chojnowski, 1985).

Formation of Cyclic Carboxylic Monophosphides

Bis(trimethylsilyl)phosphines react with di-acid chlorides or acid anhydrides to produce cyclic carboxylic monophosphides. These compounds feature phosphorus-containing rings of various sizes and exhibit interesting reaction chemistry (Barron, Hall, & Cowley, 1987).

Preparation of Element Phosphorus Compounds

Tris(trimethylsilyl)phosphine and its derivative, lithium bis(trimethylsilyl)phosphide, are significant reagents for creating compounds with single or multiple element-phosphorus bonds. They react with various electrophiles, showing versatility in compound preparation (Becker et al., 2007).

Interaction with Alkaline Earth Metals

Bis(trimethylsilyl)phosphine, when reacted with alkaline earth metals, results in observable shifts in NMR resonance and coupling constants. This interaction is crucial in understanding the bonding nature and electronic effects in organometallic chemistry (Westerhausen & Schwarz, 1993).

Reactions with Trimethylsilane

The reaction of bis(trimethylsiloxy)phosphine with trimethylsilane leads to the formation of phosphonic and phosphinic acids, demonstrating its utility in synthesizing organophosphorus compounds (Voronkov, Pestunovich, Albanov, & Kukhareva, 2009).

Phosphoranylphosphines Synthesis

Tris(trimethylsilyl)phosphine is key in synthesizing phosphoranylphosphines, highlighting its extreme reactivity and high nucleophilicity, crucial for forming unique phosphorus compounds (Popova et al., 1999).

Formation of Phosphorus Heterocycles

Bis(trimethylsilyl)methylenechlorophosphine reacts with metalated diazomethane derivatives to form phosphorus-containing heterocycles, showing its potential in synthesizing new phosphorus-based ring structures (Schnurr & Regitz, 1989).

Safety And Hazards

Phosphine, bis(trimethylsilyl)- is considered hazardous. It is highly flammable and catches fire spontaneously if exposed to air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Orientations Futures

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . Future research will likely continue in this direction.

Propriétés

IUPAC Name |

bis(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19PSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZUHXGURBWKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339133 | |

| Record name | Phosphine, bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine, bis(trimethylsilyl)- | |

CAS RN |

15573-39-4 | |

| Record name | Bis(trimethylsilyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)